

A Head-to-Head In Vivo Comparison of Preclinical Nav1.8 Inhibitors

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Compound of Interest

Compound Name: Nav1.8-IN-10

Cat. No.: B15586593

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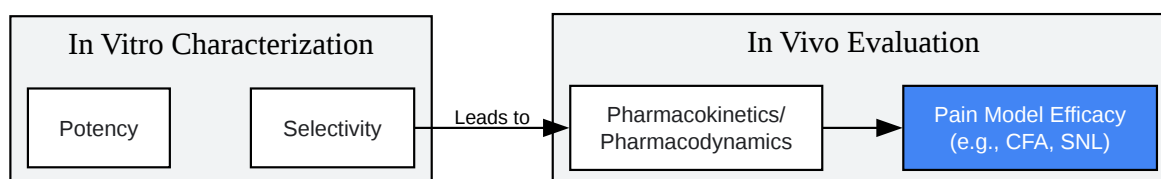
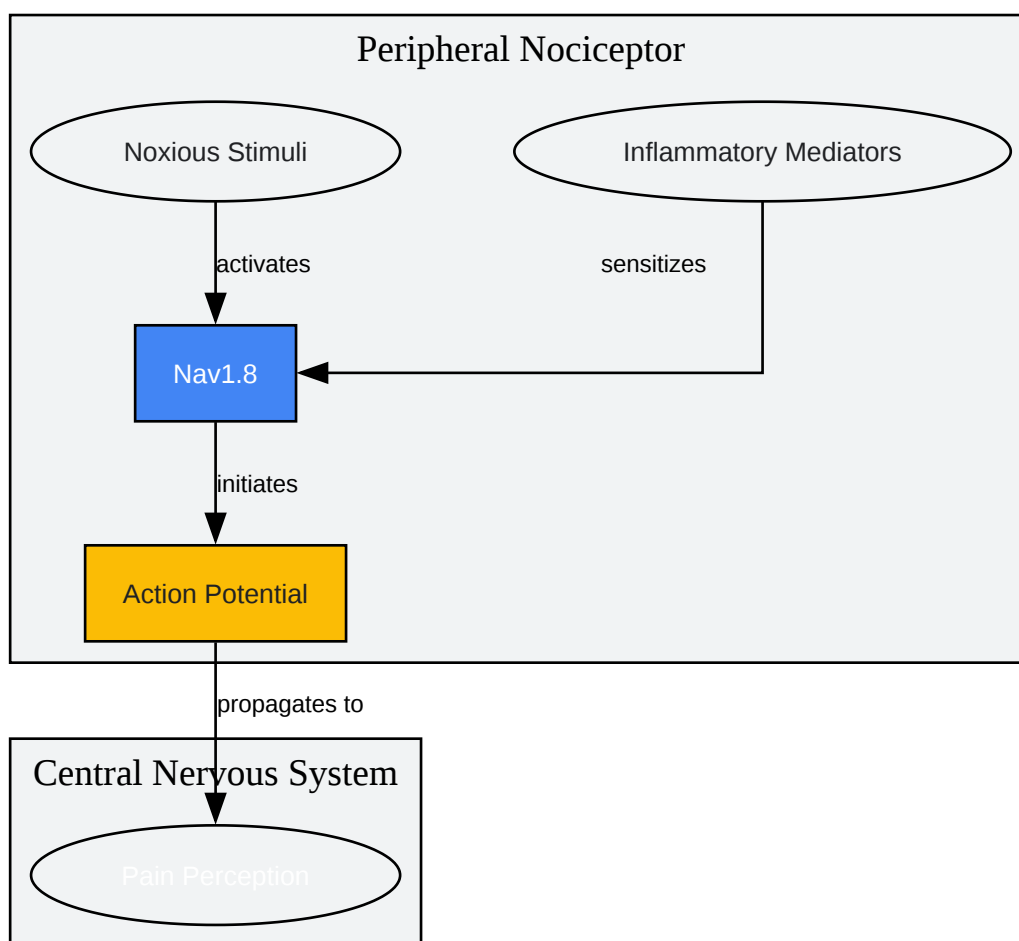
For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the development of novel analgesics, offering a promising alternative to traditional pain medications.^[1]

Predominantly expressed in peripheral nociceptive neurons, Nav1.8 plays a key role in the transmission of pain signals.^[1] This guide provides a head-to-head comparison of the in vivo performance of three well-characterized preclinical Nav1.8 inhibitors: A-803467, PF-01247324, and A-887826. The data presented is compiled from various preclinical studies to aid researchers in evaluating these compounds for their own investigations.

Nav1.8 Signaling Pathway in Nociception

The Nav1.8 channel is a tetrodotoxin-resistant (TTX-R) sodium channel crucial for the initiation and propagation of action potentials in nociceptive sensory neurons.^[1] In response to noxious stimuli, the activation of Nav1.8 leads to the depolarization of the neuronal membrane, triggering the transmission of pain signals from the periphery to the central nervous system. In inflammatory conditions, mediators such as prostaglandin E2 (PGE2) can modulate Nav1.8 activity, leading to neuronal hyperexcitability and heightened pain sensitivity.^[1]



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References

- 1. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
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